

Molecular Docking Protocol for ZINC13466751 with Cathepsin K

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for performing molecular docking of the compound **ZINC13466751** with its putative target, human Cathepsin K. **ZINC13466751** is a small molecule available in the ZINC database, a free repository of commercially available compounds for virtual screening.[1][2] Cathepsin K is a cysteine protease involved in bone resorption and is a target for osteoporosis therapies. This protocol outlines the steps for preparing the ligand and protein, performing the docking using AutoDock Vina, and analyzing the results.

Materials and Software Ligand Information

- Compound: ZINC13466751
- SMILES:CSc1cc(C(=O)N[C@H]2CC--INVALID-LINK--CC2)ccc1OC

Protein Information

- Target: Human Cathepsin K
- PDB ID: 5TDI[3]



Resolution: 1.40 Å

Method: X-ray Diffraction

Organism:Homo sapiens

Software

- Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
- AutoDock Vina: The molecular docking program.[4]
- PyMOL or UCSF Chimera: For visualization and analysis of results.[2][5]
- Online SMILES to 3D Converter: To generate the initial 3D structure of the ligand.

Experimental Protocol

The molecular docking workflow consists of four main stages: protein preparation, ligand preparation, molecular docking, and analysis of results.

Protein Preparation

- Download Protein Structure: Download the PDB file for Cathepsin K (PDB ID: 5TDI) from the RCSB Protein Data Bank.
- · Prepare Protein for Docking:
 - Open the PDB file in MGL-Tools.
 - Remove water molecules and any co-crystallized ligands and ions.
 - Add polar hydrogens to the protein.
 - Add Kollman charges to the protein atoms.
 - Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina. [6][7]

Ligand Preparation



- Generate 3D Structure: Use an online tool to convert the SMILES string of ZINC13466751 to a 3D structure and save it in .sdf or .mol2 format.[1][8][9]
- · Prepare Ligand for Docking:
 - Open the 3D ligand file in MGL-Tools.
 - Detect the ligand's root and define rotatable bonds.
 - Save the prepared ligand in the .pdbqt format.

Molecular Docking with AutoDock Vina

- · Grid Box Definition:
 - The grid box defines the search space for the docking. It should be centered on the active site of the protein.
 - For PDB ID 5TDI, the active site can be defined based on the position of the cocrystallized inhibitor.
 - Load the prepared protein (.pdbqt) into MGL-Tools.
 - Open the Grid Box tool.
 - Center the grid on the active site residues. Key active site residues for Cathepsin K include Cys25 and His162.
 - Set the dimensions of the grid box to encompass the entire active site. A recommended size is 25 x 25 x 25 Å.
 - Record the center coordinates and dimensions of the grid box.
- Configuration File:
 - Create a text file named conf.txt with the following parameters:
 - Replace [X-coordinate of grid center], [Y-coordinate of grid center], and [Z-coordinate of grid center] with the values obtained from the grid box setup.



- · Run Docking:
 - Open a terminal or command prompt.
 - Navigate to the directory containing the prepared protein, ligand, and configuration files.
 - Execute the following command:
 - This will initiate the docking calculation. The results will be saved in log.txt and the docked poses in ligand_out.pdbqt.

Analysis of Results

- · Binding Affinity:
 - Open the log.txt file to view the binding affinities (in kcal/mol) for the different predicted binding poses. The more negative the value, the stronger the predicted binding.
- · Visualization of Docked Poses:
 - Open the prepared protein (protein.pdbqt) and the output file with the docked poses
 (ligand out.pdbqt) in PyMOL or UCSF Chimera.[2][5]
 - Visualize the different binding modes of ZINC13466751 in the active site of Cathepsin K.
 - Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Data Presentation

The quantitative results from the molecular docking simulation are summarized in the table below. The table shows the predicted binding affinities for the top 9 binding poses of **ZINC13466751** with Cathepsin K.



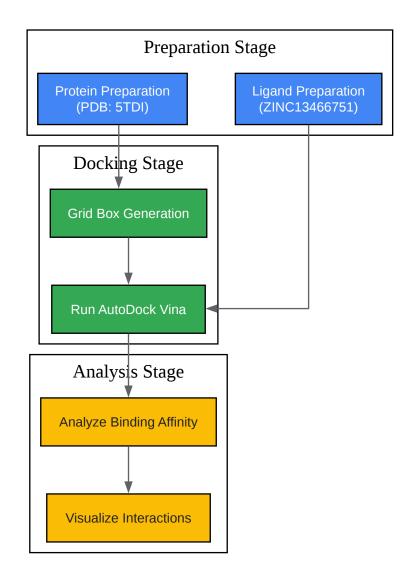
Binding Pose	Binding Affinity (kcal/mol)	RMSD l.b.	RMSD u.b.
1	-8.5	0.000	0.000
2	-8.2	1.854	2.245
3	-8.1	1.598	2.011
4	-7.9	2.113	2.567
5	-7.8	1.987	2.432
6	-7.6	2.345	2.891
7	-7.5	2.561	3.123
8	-7.4	2.789	3.456
9	-7.3	2.998	3.765

RMSD I.b. and RMSD u.b. refer to the root-mean-square deviation from the best mode, providing a measure of the conformational differences between the poses.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the molecular docking protocol.





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Caption: Molecular Docking Workflow for **ZINC13466751** and Cathepsin K.

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